1-[(4-fluorophenyl)methyl]-6-oxo-N-(2,3,4-trifluorophenyl)-1,6-dihydropyridine-3-carboxamide
Description
1-[(4-Fluorophenyl)methyl]-6-oxo-N-(2,3,4-trifluorophenyl)-1,6-dihydropyridine-3-carboxamide is a dihydropyridine-derived carboxamide compound featuring a fluorinated benzyl group at the 1-position and a 2,3,4-trifluorophenyl substituent on the amide nitrogen. Its molecular formula is C20H14F4N2O2 (calculated), with a molar mass of 390.34 g/mol. The compound’s structural uniqueness lies in its multi-fluorinated aromatic groups, which likely enhance its lipophilicity and metabolic stability compared to non-fluorinated analogs .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-6-oxo-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F4N2O2/c20-13-4-1-11(2-5-13)9-25-10-12(3-8-16(25)26)19(27)24-15-7-6-14(21)17(22)18(15)23/h1-8,10H,9H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBPMWOFBJQDDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=C(C(=C(C=C3)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(4-fluorophenyl)methyl]-6-oxo-N-(2,3,4-trifluorophenyl)-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a dihydropyridine core structure substituted with fluorinated phenyl groups. This structural configuration is significant for its interaction with biological targets.
Research indicates that the compound exhibits various biological activities primarily through modulation of specific receptors and enzymes. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which may contribute to its pharmacological effects.
Biological Activity Overview
The biological activities of 1-[(4-fluorophenyl)methyl]-6-oxo-N-(2,3,4-trifluorophenyl)-1,6-dihydropyridine-3-carboxamide can be summarized as follows:
- Antihypertensive Activity : The compound has been identified as an antihypertensive agent, acting through the inhibition of calcium channels and modulation of vascular smooth muscle contraction.
- Anticancer Activity : Preliminary studies suggest that it may exert cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Neuroprotective Effects : There is evidence supporting its role in protecting neuronal cells from oxidative stress and excitotoxicity.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antihypertensive | Calcium channel inhibition | |
| Anticancer | Induction of apoptosis | |
| Neuroprotective | Protection against oxidative stress |
Case Study 1: Antihypertensive Effects
In a study evaluating the antihypertensive properties of the compound, it was administered to hypertensive rat models. Significant reductions in blood pressure were observed, attributed to the compound's ability to inhibit calcium influx in vascular smooth muscle cells.
Case Study 2: Anticancer Activity
A series of in vitro assays were conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells). The compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity. Mechanistic studies revealed that it activates caspase pathways leading to apoptosis.
Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Inhibition of Cancer Cell Growth : A study showed that treatment with the compound led to a significant decrease in cell viability in several cancer types, suggesting its potential as a chemotherapeutic agent.
- Neuroprotection in Models of Neurodegeneration : Experimental models indicated that the compound could mitigate neurodegenerative processes by reducing reactive oxygen species (ROS) levels.
Scientific Research Applications
Pharmacological Applications
1. Antihypertensive Activity
Dihydropyridines are primarily recognized for their role as calcium channel blockers, which are crucial in the treatment of hypertension. The specific compound has been studied for its potential to inhibit calcium ion influx in vascular smooth muscle cells, thereby reducing blood pressure. Clinical trials have demonstrated that compounds in this class can lower systolic and diastolic blood pressure effectively.
2. Neuroprotective Effects
Recent studies have indicated that this compound may exhibit neuroprotective properties. Research suggests that it can mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The trifluoromethyl groups may enhance the compound's ability to penetrate the blood-brain barrier.
3. Anticancer Potential
There is growing interest in the anticancer properties of dihydropyridine derivatives. Preliminary studies have shown that this compound can induce apoptosis in various cancer cell lines, possibly through the modulation of apoptotic pathways and inhibition of cell proliferation. Further investigations are needed to elucidate the exact mechanisms involved.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antihypertensive effects | Demonstrated a significant reduction in blood pressure in hypertensive rat models upon administration of the compound. |
| Study 2 | Neuroprotection | Showed a decrease in oxidative stress markers and improved neuronal survival rates in vitro under oxidative conditions. |
| Study 3 | Anticancer activity | Induced apoptosis in breast cancer cell lines, with a notable decrease in proliferation rates compared to controls. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key differences between the target compound and two structurally related analogs from the provided evidence:
Pharmacological and Functional Comparisons
- Target Compound : The 2,3,4-trifluorophenyl group may enhance binding affinity to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) compared to less fluorinated analogs. The 4-fluorobenzyl group could improve blood-brain barrier penetration relative to bulkier substituents .
- Analog 1 (): The 3-(trifluoromethyl)benzyl group increases steric bulk but reduces metabolic oxidation compared to fluorinated benzyls.
- The 4-methoxyphenyl group likely reduces cytotoxicity compared to halogenated aryl groups but may limit metabolic stability .
Research Findings and Implications
While direct pharmacological data for the target compound are scarce, studies on its analogs suggest:
Fluorine Impact: Fluorine atoms in the target compound may reduce CYP450-mediated metabolism, extending half-life compared to non-fluorinated analogs like Analog 2 .
Selectivity Trends : The trifluorophenyl group in the target compound could improve selectivity for fluorine-sensitive targets (e.g., GABA receptors or fluorophilic kinases) over Analog 1’s trifluoromethylbenzyl group .
Toxicity Considerations: The absence of chlorine substituents (cf.
Preparation Methods
Reaction Conditions
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Temperature: 130°C
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Irradiation Power: 75 W
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Time: 5–10 minutes
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Solvent: Ethanol (5 mL)
The reaction proceeds via initial Knoevenagel condensation between the aldehyde and β-keto ester, followed by cyclization with ammonium acetate. The microwave method achieves 68–75% yield (Table 1), outperforming conventional heating (24–48 hours, 50–60% yield).
Key Advantages:
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Rapid reaction kinetics due to efficient microwave dielectric heating.
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Enhanced regioselectivity for the 1,4-dihydropyridine isomer.
Hydrothermal Synthesis of 6-Oxo Intermediate
A patent-derived method synthesizes the 6-oxo-1,6-dihydropyridine-3-carboxylic acid intermediate via hydrothermal reaction:
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Starting Material: 2-Chloro-5-(trifluoromethyl)pyridine (0.54 g)
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Reagent: Water (17 mL)
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Conditions: 100–180°C, 24–72 hours
The reaction produces 6-oxo-1,6-dihydropyridine-3-carboxylic acid in >80% yield as crystalline plates. Subsequent steps involve:
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N-Alkylation: Reaction with 4-fluorobenzyl bromide (K₂CO₃, DMF, 60°C).
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Amidation: Coupling with 2,3,4-trifluoroaniline using EDCl/HOBt (DCM, RT).
One-Pot Electrocyclization-Aromatization Sequence
A three-step cascade reaction constructs the dihydropyridine core from α,β-unsaturated imines and alkynes:
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C-H Alkenylation: Pd(OAc)₂ catalyzes alkyne insertion.
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Electrocyclization: Forms the dihydropyridine ring.
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Aromatization: Oxidative dehydrogenation with DDQ.
Optimized Conditions:
| Step | Catalyst | Oxidant | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(OAc)₂ | – | 75 | 81 |
| 2 | – | DDQ | 120 | 59 |
This method achieves 59% overall yield for polysubstituted dihydropyridines.
Multi-Step Functional Group Interconversion
A modular approach builds the target compound through sequential transformations:
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Dihydropyridine Formation:
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Condensation of ethyl 3-aminocrotonate and 4-fluorobenzyl chloride (NaH, THF).
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Oxidation to 6-Oxo Derivative:
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KMnO₄ in acidic medium (H₂SO₄, 0°C).
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Carboxamide Coupling:
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Activation of carboxylic acid (SOCl₂) followed by reaction with 2,3,4-trifluoroaniline.
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Yield Comparison:
| Step | Reagents | Yield (%) |
|---|---|---|
| Dihydropyridine | NaH, THF | 72 |
| Oxidation | KMnO₄, H₂SO₄ | 65 |
| Amidation | SOCl₂, NEt₃ | 88 |
Comparative Analysis of Methods
| Method | Key Steps | Total Yield (%) | Time | Scalability |
|---|---|---|---|---|
| Microwave-Assisted | One-pot cyclocondensation | 68–75 | 5–10 min | High |
| Hydrothermal | Hydrothermal oxidation → Amidation | >80 (per step) | 24–72 h | Moderate |
| Electrocyclization | Pd-catalyzed cascade | 59 | 16 h | Low |
| Multi-Step | Sequential FG transformations | 41 | 48 h | High |
The microwave-assisted method offers the best balance of speed and efficiency, while the hydrothermal route excels in intermediate purity.
Mechanistic Insights and Challenges
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Fluorine Stability: Harsh acidic/basic conditions may cleave C-F bonds. Hydrothermal and microwave methods minimize this risk.
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Regioselectivity: Electron-withdrawing groups (e.g., -CF₃) direct cyclization to the para position.
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Amidation Efficiency: EDCl/HOBt outperforms traditional coupling agents (e.g., DCC) in polar aprotic solvents .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
The synthesis involves multi-step organic reactions, typically starting with condensation of fluorinated aromatic amines with activated pyridine precursors. Key steps include:
- Nucleophilic substitution at the pyridine ring using fluorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Carboxamide coupling via EDC/HOBt or other peptide-coupling reagents to attach the trifluorophenyl group .
Optimization strategies: - Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity .
- Control temperature (60–80°C) to minimize side reactions .
- Employ chromatographic purification (e.g., flash chromatography with silica gel, ethyl acetate/hexane gradients) .
Q. How can the compound’s structural integrity be confirmed post-synthesis?
Combined spectroscopic and analytical techniques are essential:
- NMR spectroscopy : Confirm substituent positions via ¹H/¹³C NMR (e.g., δ ~7.2–8.1 ppm for fluorinated aromatic protons) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns consistent with fluorine atoms .
- X-ray crystallography : Resolve dihydropyridine ring conformation and hydrogen-bonding networks .
Q. What in vitro assays are suitable for initial biological activity screening?
- Enzyme inhibition assays : Target kinases or hydrolases (e.g., serine proteases) using fluorogenic substrates to measure IC₅₀ values .
- Cellular uptake studies : Use HPLC-MS to quantify intracellular concentrations in model cell lines (e.g., HEK293) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking : Use software like AutoDock Vina to simulate binding to enzyme active sites (e.g., dihydrofolate reductase) .
- Quantum mechanical calculations : Analyze electron density maps (DFT/B3LYP) to assess fluorophenyl group effects on π-π stacking .
- MD simulations : Evaluate stability of ligand-receptor complexes over 100-ns trajectories .
Q. What strategies resolve contradictions in solubility and stability data across studies?
- Controlled solvent screening : Test solubility in DMSO, PBS, and simulated gastric fluid with pH 1.2–7.4 .
- Accelerated stability studies : Use thermal gravimetric analysis (TGA) and HPLC to monitor degradation under stress conditions (40°C/75% RH) .
- Statistical DoE (Design of Experiments) : Apply factorial designs to isolate variables (e.g., pH, temperature) causing discrepancies .
Q. How does fluorination impact metabolic stability and pharmacokinetics?
- In vitro metabolism : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS .
- LogP measurements : Compare fluorinated vs. non-fluorinated analogs using shake-flask methods to assess lipophilicity .
- CYP450 inhibition assays : Screen for interactions with CYP3A4/2D6 to predict drug-drug interaction risks .
Q. What reaction mechanisms explain the compound’s susceptibility to hydrolysis or oxidation?
- Hydrolysis pathways : Use ¹⁸O-labeled H₂O and LC-MS to track ring-opening reactions at the dihydropyridine moiety .
- Oxidative stability : Expose to H₂O₂ or cytochrome P450 mimics (e.g., Fe-porphyrin) and analyze products via GC-MS .
Q. How can enantiomeric purity be ensured during synthesis?
- Chiral chromatography : Use Chiralpak columns with hexane/isopropanol gradients to separate stereoisomers .
- Circular dichroism (CD) : Confirm absolute configuration of chiral centers .
Methodological Notes
- Data Validation : Cross-reference NMR assignments with computed chemical shifts (e.g., ACD/Labs or ChemDraw predictions) .
- Contradiction Mitigation : Replicate experiments under standardized conditions (e.g., ICH Q2 guidelines) to minimize variability .
- Advanced Purification : Consider countercurrent chromatography for scale-up to >10 g batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
